[(4-Chlorophenyl)methyl](pentan-3-yl)amine

Catalog No.
S858798
CAS No.
108157-25-1
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Chlorophenyl)methyl](pentan-3-yl)amine

CAS Number

108157-25-1

Product Name

[(4-Chlorophenyl)methyl](pentan-3-yl)amine

IUPAC Name

N-[(4-chlorophenyl)methyl]pentan-3-amine

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H18ClN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

NKFQYHXJWAQCRM-UHFFFAOYSA-N

SMILES

CCC(CC)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(CC)NCC1=CC=C(C=C1)Cl

Chemical databases such as PubChem do not contain any entries specifically for this compound, though there are entries for similar structures []. This suggests that the compound may be fairly obscure and not widely studied.

Further Research Options

If you are interested in learning more about the scientific research applications of (4-Chlorophenyl)methyl: pentan-3-ylamine, you could try the following:

  • Searching for scientific articles that mention the compound by its CAS number (108157-25-1). You can find scientific databases through your local library or university.
  • Reaching out to a commercial supplier of the compound (such as AK Scientific) to see if they have any information on its applications [].

(4-Chlorophenyl)methylamine is an organic compound characterized by a chlorinated phenyl group attached to a methyl group, which in turn is linked to a pentan-3-yl amine. Its molecular structure can be represented as C${12}$H${18}$ClN, indicating the presence of a chlorine atom, carbon chains, and an amine functional group. This compound is of interest due to its potential applications in pharmaceutical chemistry and material science.

  • Potential skin and eye irritant: Aromatic amines can irritate the skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Unknown toxicity: The toxicity of this specific compound is unknown and should be handled with caution following standard laboratory safety protocols.

Future Research Directions

  • Synthesis and characterization of the compound to obtain physical and chemical data.
  • Investigation of its biological activity or potential as a drug candidate.
  • Exploration of its reactivity and potential uses in material science.

The chemical reactivity of (4-Chlorophenyl)methylamine primarily involves nucleophilic substitution reactions due to the presence of the amine group. Key reactions include:

  • Alkylation Reactions: The amine can act as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds.
  • Acylation Reactions: The amine can also undergo acylation, where it reacts with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The compound can be reduced to yield secondary or tertiary amines under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

The synthesis of (4-Chlorophenyl)methylamine can be achieved through several methods:

  • Nucleophilic Substitution: A chlorinated precursor can react with pentan-3-amine under basic conditions to yield the desired product.
  • Reductive Amination: Starting from a ketone or aldehyde, the amine can be introduced using reducing agents such as sodium cyanoborohydride.
  • Transition-Metal Catalyzed Reactions: Utilizing catalysts like palladium or nickel can facilitate the formation of carbon-nitrogen bonds in more complex synthesis pathways.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its properties.

(4-Chlorophenyl)methylamine has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing biologically active molecules, particularly in drug discovery.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.
  • Agricultural Chemicals: Similar compounds have been utilized in developing agrochemicals with pest control properties.

Interaction studies involving (4-Chlorophenyl)methylamine focus on its binding affinity and interaction mechanisms with biological targets. These studies typically involve:

  • Receptor Binding Assays: To assess how effectively the compound interacts with specific receptors in the central nervous system or other biological systems.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for enzymes relevant to various metabolic pathways.

Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with (4-Chlorophenyl)methylamine, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Properties
4-ChloroanilineChlorinated phenyl ring with an amino groupKnown for its use in dye manufacturing and as a precursor in pharmaceuticals.
N,N-Diethyl-m-toluamideMethyl-substituted aromatic amineExhibits analgesic properties and is used in pain management.
PhenylethylamineSimple phenylethyl structureActs as a neurotransmitter; involved in mood regulation.

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of (4-Chlorophenyl)methylamine, particularly its specific alkyl chain and chlorination pattern that may influence its reactivity and biological activity.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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